

# Kinase selectivity profiling of MAP855 against other kinases.

Author: BenchChem Technical Support Team. Date: December 2025



# Kinase Selectivity Profile of MAP855: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **MAP855**, a potent and selective MEK1/2 inhibitor, against a panel of other kinases. The data presented is based on findings from the primary research publication, "Discovery of **MAP855**, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action"[1][2][3].

### **Executive Summary**

**MAP855** is an ATP-competitive inhibitor of MEK1/2 with high potency.[1] Kinase selectivity profiling demonstrates that **MAP855** is highly selective for its primary targets, MEK1 and MEK2, with minimal inhibition of a broad range of other kinases at a concentration of 1  $\mu$ M. This high degree of selectivity suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic candidate.

## Data Presentation: Kinase Selectivity of MAP855

The following table summarizes the kinase selectivity of **MAP855** against a panel of 468 kinases. The data represents the percentage of inhibition at a 1  $\mu$ M concentration of **MAP855**.



| Kinase        | Family | % Inhibition @ 1μM |
|---------------|--------|--------------------|
| MEK1 (MAP2K1) | STE    | 100                |
| MEK2 (MAP2K2) | STE    | 99                 |
| AAK1          | Other  | <10                |
| ABL1          | TK     | <10                |
| ABL2          | TK     | <10                |
|               |        |                    |

A complete list of the 468 kinases tested is available in the supporting information of the source publication.

Table 1: Kinase selectivity profiling of **MAP855** against a panel of 468 kinases. The percentage of inhibition was determined at a concentration of  $1 \mu M$ .

## **Experimental Protocols**

The kinase selectivity profiling of **MAP855** was performed using the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive inhibitor (tracer) also binds to the kinase. The close proximity of the Eu-labeled antibody and the fluorescent tracer results in a high FRET signal. When a test compound (e.g., MAP855) competes with the tracer for the ATP binding site, the FRET signal is reduced. The decrease in FRET is proportional to the binding affinity of the test compound.

#### Procedure:

- Reagents:
  - Kinase protein (tagged, e.g., with GST)



- LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)
- Alexa Fluor™ labeled Kinase Tracer
- Test compound (MAP855)
- Assay buffer
- Assay Plate Preparation:
  - Test compounds are serially diluted in DMSO and then diluted in assay buffer.
  - A mixture of the kinase and the Eu-labeled antibody is prepared.
  - The tracer is diluted in assay buffer.
- Assay Protocol:
  - The test compound, kinase/antibody mixture, and tracer are added to the wells of a microplate.
  - The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- Data Acquisition:
  - The TR-FRET signal is measured using a plate reader capable of detecting the emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ acceptor (at ~665 nm) after excitation at ~340 nm.
  - The emission ratio (665 nm / 620 nm) is calculated.
- Data Analysis:
  - The percentage of inhibition is calculated by comparing the emission ratio in the presence of the test compound to the controls (no inhibitor and a known potent inhibitor).
  - IC50 values can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.



## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.



#### Simplified MAPK/ERK Signaling Pathway



Click to download full resolution via product page

Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by MAP855.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. aurigeneservices.com [aurigeneservices.com]
- 2. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Kinase selectivity profiling of MAP855 against other kinases.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827909#kinase-selectivity-profiling-of-map855against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com